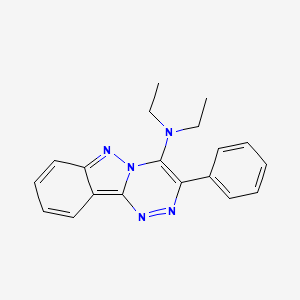

(1,2,4)Triazino(4,3-b)indazol-4-amine, N,N-diethyl-3-phenyl-

Description

The compound “(1,2,4)Triazino(4,3-b)indazol-4-amine, N,N-diethyl-3-phenyl-” (hereafter referred to as Compound A) is a heterocyclic amine featuring a fused triazinoindazole core. Its structure includes:

- A triazinoindazole scaffold (a fused bicyclic system combining a 1,2,4-triazine ring and an indazole moiety).

- A diethylamine substituent at position 4.

- A phenyl group at position 3.

Properties

CAS No. |

64781-61-9 |

|---|---|

Molecular Formula |

C19H19N5 |

Molecular Weight |

317.4 g/mol |

IUPAC Name |

N,N-diethyl-3-phenyl-[1,2,4]triazino[4,3-b]indazol-4-amine |

InChI |

InChI=1S/C19H19N5/c1-3-23(4-2)19-17(14-10-6-5-7-11-14)20-21-18-15-12-8-9-13-16(15)22-24(18)19/h5-13H,3-4H2,1-2H3 |

InChI Key |

DMBNUXGIDGQCNQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=C(N=NC2=C3C=CC=CC3=NN21)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of isatin with thiocarbohydrazide to form the triazinoindazole core . This intermediate can then be further reacted with diethylamine and phenylboronic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(1,2,4)Triazino(4,3-b)indazol-4-amine, N,N-diethyl-3-phenyl- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amine or phenyl groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in ethanol under reflux conditions.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Anticancer Properties

Research indicates that (1,2,4)Triazino(4,3-b)indazol-4-amine exhibits significant anticancer properties. Various studies have demonstrated its ability to inhibit cancer cell proliferation by inducing apoptosis in different cancer cell lines. The mechanism of action is believed to involve the modulation of signaling pathways associated with cell survival and apoptosis.

Case Study:

In a study published in a peer-reviewed journal, the compound was tested against several cancer cell lines, including breast cancer and leukemia. The results showed a dose-dependent inhibition of cell growth with IC50 values indicating potent activity at low concentrations.

Antimicrobial Activity

Another promising application of this compound is its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against various bacterial strains and fungi. This property makes it a candidate for developing new antimicrobial agents amid rising antibiotic resistance.

Case Study:

A recent investigation assessed the antibacterial efficacy of (1,2,4)Triazino(4,3-b)indazol-4-amine against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory zones in agar diffusion assays compared to standard antibiotics.

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of (1,2,4)Triazino(4,3-b)indazol-4-amine in neurodegenerative diseases such as Alzheimer's. The compound's ability to inhibit acetylcholinesterase activity suggests it could enhance acetylcholine levels in the brain, potentially improving cognitive function.

Case Study:

In vitro assays showed that this compound significantly inhibited acetylcholinesterase with an IC50 value comparable to established inhibitors. Further studies are warranted to explore its efficacy in vivo.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of (1,2,4)Triazino(4,3-b)indazol-4-amine is crucial for optimizing its pharmacological properties. Modifications to the phenyl group or substitutions on the indazole ring can enhance its potency and selectivity for specific biological targets.

Mechanism of Action

The mechanism of action of (1,2,4)Triazino(4,3-b)indazol-4-amine, N,N-diethyl-3-phenyl- involves its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cellular metabolism, leading to the disruption of essential biological processes. The compound may also interact with DNA, causing damage that leads to cell death .

Comparison with Similar Compounds

Core Heterocycle Differences

Key Observations :

- The 3-phenyl and N,N-diethyl groups in Compound A increase lipophilicity compared to simpler triazole analogs, which may improve membrane permeability but require formulation optimization for bioavailability.

Anticancer Potential

Biological Activity

The compound (1,2,4)Triazino(4,3-b)indazol-4-amine, N,N-diethyl-3-phenyl- is a member of the triazine family, which has garnered attention due to its diverse biological activities. This article delves into the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

Recent advancements in synthetic methodologies have facilitated the development of triazine derivatives. The synthesis of (1,2,4)Triazino(4,3-b)indazol-4-amine can be achieved through various approaches, including high-pressure-assisted reactions and catalytic methods. For instance, a trifluoroacetic acid (TFA)-catalyzed protocol has been employed to produce novel pyrido-triazine derivatives efficiently under high-pressure conditions .

Biological Activity Overview

The biological activities of (1,2,4)Triazino(4,3-b)indazol-4-amine can be categorized as follows:

1. Anticancer Activity

Several studies have highlighted the anticancer potential of triazine derivatives. For example, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. Notably, one study reported that certain triazine derivatives exhibited IC50 values as low as 6.2 μM against colon carcinoma cells (HCT-116) . These findings suggest that the (1,2,4)Triazino(4,3-b)indazol-4-amine may possess similar anticancer properties.

2. Antimicrobial Activity

Triazine compounds have shown promising antimicrobial activity. In vitro studies indicate that related triazine derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The mode of action often involves disruption of bacterial cell membranes and interference with DNA synthesis . This antimicrobial potential positions (1,2,4)Triazino(4,3-b)indazol-4-amine as a candidate for further exploration in treating bacterial infections.

3. Anti-inflammatory Properties

Inflammation plays a crucial role in various diseases. Triazine derivatives have been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). Compounds with similar structures have shown significant inhibition percentages compared to standard anti-inflammatory drugs like diclofenac sodium . The potential of (1,2,4)Triazino(4,3-b)indazol-4-amine in this area remains to be fully explored.

The mechanisms underlying the biological activity of triazine derivatives are multifaceted:

- Enzyme Inhibition : Many triazines act as enzyme inhibitors that disrupt metabolic pathways in pathogens or cancer cells.

- Receptor Modulation : Some studies suggest that these compounds may interact with specific receptors involved in inflammatory responses or cancer progression .

Case Study 1: Anticancer Evaluation

A recent study evaluated a series of triazine derivatives for their anticancer activity against various cell lines. The results indicated that certain modifications to the triazine structure enhanced cytotoxicity significantly. For instance:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1 | HCT-116 | 6.2 |

| 2 | T47D | 27.3 |

| 3 | MCF-7 | 43.4 |

This data underscores the importance of structural modifications in enhancing biological activity.

Case Study 2: Antimicrobial Assessment

In another investigation focusing on antimicrobial properties:

| Compound | Microorganism | Inhibition Zone (mm) |

|---|---|---|

| A | S. aureus | 15 |

| B | E. coli | 12 |

These results demonstrate the efficacy of triazine derivatives against common pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.